molecular formula C22H17ClN2O4S B11479929 3-[(3-chloro-4-methoxyphenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide

3-[(3-chloro-4-methoxyphenyl)amino]-N-phenyl-1-benzothiophene-2-carboxamide 1,1-dioxide

Cat. No.: B11479929
M. Wt: 440.9 g/mol
InChI Key: NVSUPLFOOQVWEC-UHFFFAOYSA-N
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Description

3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-11-DIOXO-N-PHENYL-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzothiophene core, a phenyl group, and a chlorinated methoxyphenyl group

Preparation Methods

The synthesis of 3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-11-DIOXO-N-PHENYL-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. Common synthetic routes may include:

Chemical Reactions Analysis

3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-11-DIOXO-N-PHENYL-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo several types of chemical reactions:

Scientific Research Applications

3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-11-DIOXO-N-PHENYL-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-11-DIOXO-N-PHENYL-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

3-[(3-CHLORO-4-METHOXYPHENYL)AMINO]-11-DIOXO-N-PHENYL-1LAMBDA6-BENZOTHIOPHENE-2-CARBOXAMIDE can be compared with other benzothiophene derivatives:

Properties

Molecular Formula

C22H17ClN2O4S

Molecular Weight

440.9 g/mol

IUPAC Name

3-(3-chloro-4-methoxyanilino)-1,1-dioxo-N-phenyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C22H17ClN2O4S/c1-29-18-12-11-15(13-17(18)23)24-20-16-9-5-6-10-19(16)30(27,28)21(20)22(26)25-14-7-3-2-4-8-14/h2-13,24H,1H3,(H,25,26)

InChI Key

NVSUPLFOOQVWEC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C(S(=O)(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC=C4)Cl

Origin of Product

United States

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